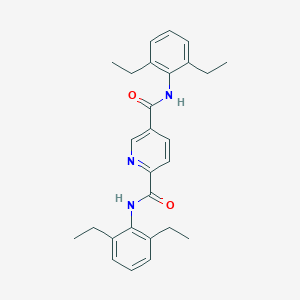
N~2~,N~5~-bis(2,6-diethylphenyl)-2,5-pyridinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~5~-bis(2,6-diethylphenyl)-2,5-pyridinedicarboxamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPA belongs to the class of organic molecules known as amides, which are widely used in various fields, including pharmaceuticals, materials science, and agrochemicals.
Mechanism of Action
The mechanism of action of DPA is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. DPA has been shown to selectively bind to copper and zinc ions, and this property has been exploited in various applications, including metal ion sensing and imaging.
Biochemical and Physiological Effects
DPA has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activities. In one study, DPA was found to inhibit the production of reactive oxygen species (ROS) in human skin cells, suggesting that it may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of DPA is its ease of synthesis and purification, which makes it a readily available and cost-effective material for scientific research. However, one limitation of DPA is its relatively low solubility in organic solvents, which can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research on DPA. One area of interest is the development of new applications for DPA in the field of organic electronics, particularly in the development of more efficient and stable OLEDs and OPVs. Another area of interest is the investigation of DPA's potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of DPA and its interactions with metal ions.
Synthesis Methods
The synthesis of DPA involves the reaction of 2,6-diethylphenylamine with pyridine-2,5-dicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure DPA.
Scientific Research Applications
DPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DPA is in the field of organic electronics, where it has been used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). DPA has also been investigated for its potential use as a fluorescent probe for metal ions, such as copper and zinc, which are essential for many biological processes.
properties
Molecular Formula |
C27H31N3O2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-N,5-N-bis(2,6-diethylphenyl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C27H31N3O2/c1-5-18-11-9-12-19(6-2)24(18)29-26(31)22-15-16-23(28-17-22)27(32)30-25-20(7-3)13-10-14-21(25)8-4/h9-17H,5-8H2,1-4H3,(H,29,31)(H,30,32) |
InChI Key |
BVAZYEOENHCLJJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=CC=C3CC)CC |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=CC=C3CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



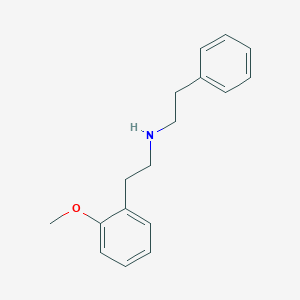
![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)
![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)

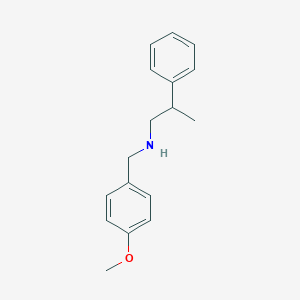
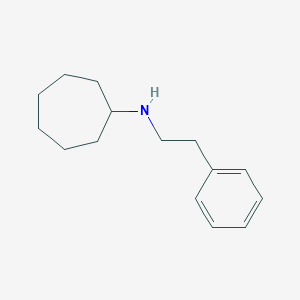
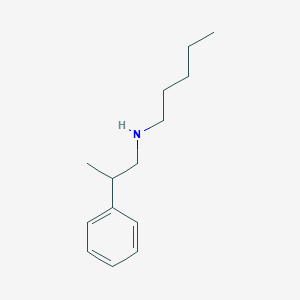

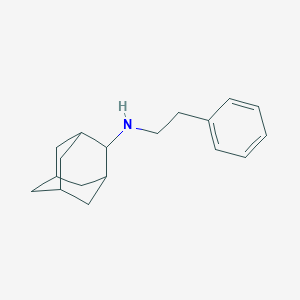
![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)

![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)